molecular formula C16H17Cl2N B2710728 (3-Chlorophenyl)(2-phenylcyclopropyl)methanamine hydrochloride CAS No. 2230800-27-6

(3-Chlorophenyl)(2-phenylcyclopropyl)methanamine hydrochloride

Cat. No.: B2710728
CAS No.: 2230800-27-6
M. Wt: 294.22
InChI Key: QLHYALDJSXJGTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Chlorophenyl)(2-phenylcyclopropyl)methanamine hydrochloride is a chemical compound that belongs to the class of cyclopropylamines It is characterized by the presence of a 3-chlorophenyl group and a 2-phenylcyclopropyl group attached to a methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)(2-phenylcyclopropyl)methanamine hydrochloride typically involves the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.

    Introduction of the Phenyl Groups: The phenyl groups can be introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst.

    Attachment of the Methanamine Moiety: The methanamine moiety can be introduced through a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)(2-phenylcyclopropyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Hydroxide, alkoxide, amine groups.

Major Products Formed

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Hydroxylated, alkoxylated, or aminated derivatives.

Scientific Research Applications

(3-Chlorophenyl)(2-phenylcyclopropyl)methanamine hydrochloride has various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)(2-phenylcyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors in the body, leading to a biological response.

    Inhibiting Enzymes: Inhibiting the activity of enzymes involved in metabolic pathways.

    Modulating Signal Transduction: Affecting signal transduction pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (2-Chlorophenyl)(2-phenylcyclopropyl)methanamine hydrochloride: Similar structure with a chlorine atom at the 2-position of the phenyl ring.

    (4-Chlorophenyl)(2-phenylcyclopropyl)methanamine hydrochloride: Similar structure with a chlorine atom at the 4-position of the phenyl ring.

    (3-Chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride: Similar structure with an imidazole ring instead of a cyclopropyl ring.

Uniqueness

(3-Chlorophenyl)(2-phenylcyclopropyl)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of both a 3-chlorophenyl group and a 2-phenylcyclopropyl group. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(3-chlorophenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN.ClH/c17-13-8-4-7-12(9-13)16(18)15-10-14(15)11-5-2-1-3-6-11;/h1-9,14-16H,10,18H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHYALDJSXJGTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(C2=CC(=CC=C2)Cl)N)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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